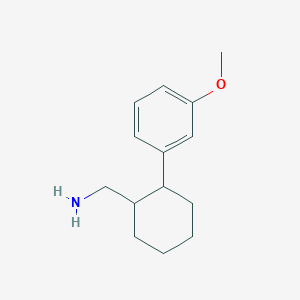
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is an organic compound with the molecular formula C14H21NO It is a derivative of cyclohexane and methanamine, featuring a methoxyphenyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:
-
Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, Pd/C
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学的研究の応用
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
-
Cyclohexanemethanamine, 2-(4-methoxyphenyl)-: : This compound has a methoxy group at the para position instead of the meta position, leading to different chemical and biological properties.
-
Cyclohexanemethanamine, 2-(3-hydroxyphenyl)-: : The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
-
Cyclohexanemethanamine, 2-(3-chlorophenyl)-: : The substitution of a chlorine atom for the methoxy group can enhance the compound’s antimicrobial properties.
Conclusion
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
特性
CAS番号 |
651312-70-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3 |
InChIキー |
UMDGVFXQBMCYNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


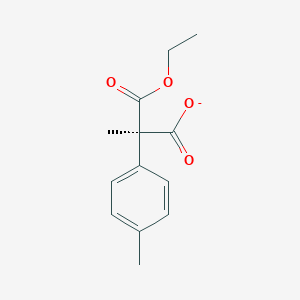
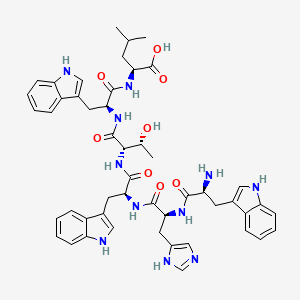
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
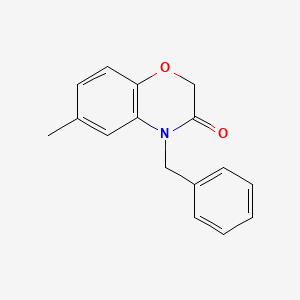
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)

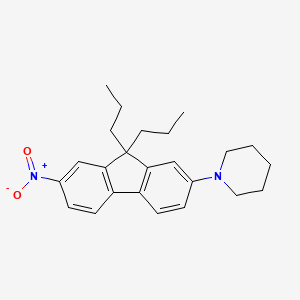
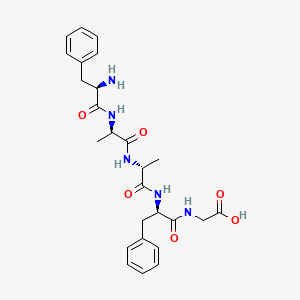
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
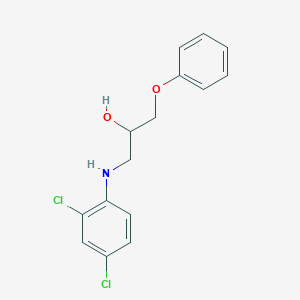
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

